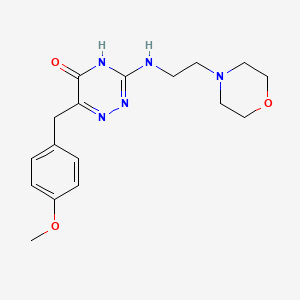

6-(4-methoxybenzyl)-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one

Description

6-(4-Methoxybenzyl)-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a 4-methoxybenzyl group at position 6 and a 2-morpholinoethylamino substituent at position 2.

Properties

IUPAC Name |

6-[(4-methoxyphenyl)methyl]-3-(2-morpholin-4-ylethylamino)-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O3/c1-24-14-4-2-13(3-5-14)12-15-16(23)19-17(21-20-15)18-6-7-22-8-10-25-11-9-22/h2-5H,6-12H2,1H3,(H2,18,19,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQLNSPIWIGCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NCCN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(4-Methoxybenzyl)-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one is a compound with significant potential in medicinal chemistry, particularly due to its triazine core structure. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.

The molecular formula of this compound is C17H23N5O3, with a molecular weight of 345.403 g/mol. Its structural characteristics include a triazine ring which is pivotal for its biological activity.

Biological Activity Overview

The compound exhibits a range of biological activities attributed to its unique structure. Key areas of interest include:

- Anticancer Activity : Various studies have highlighted the potential of triazine derivatives in inhibiting cancer cell proliferation and inducing apoptosis.

- Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes that are crucial in cancer progression.

Anticancer Activity

Recent research has shown that triazine derivatives can exhibit potent anticancer effects. For instance:

- Cell Line Studies : In vitro studies have demonstrated that compounds with similar structures can inhibit growth in various cancer cell lines, including leukemia (GI50 = 1.96 µM), colon cancer (GI50 = 2.60 µM), and melanoma (GI50 = 1.91 µM) .

Table 1: Anticancer Activity of Triazine Derivatives

| Cancer Type | GI50 (µM) | Reference |

|---|---|---|

| Leukemia | 1.96 | |

| Colon Cancer | 2.60 | |

| CNS Tumors | 2.72 | |

| Melanoma | 1.91 | |

| Ovarian Cancer | 4.01 | |

| Renal Cancer | 3.03 |

The mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in DNA synthesis and repair, leading to increased cell death in cancerous cells.

- Induction of Apoptosis : Similar compounds have been documented to induce apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

A notable case study involved the evaluation of a related triazine derivative in a clinical setting where it showed promising results against resistant cancer types. The study indicated that modifications to the triazine structure could enhance selectivity and potency against specific tumor types.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazinone Derivatives

Substituent-Driven Functional Diversity

Triazinones exhibit versatile bioactivity depending on substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Triazinone Derivatives

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(4-methoxybenzyl)-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one, and how can reaction conditions be optimized to improve yield and purity?

- Methodology :

- Multi-step synthesis : Begin with condensation of 3-amino-1,2,4-triazine derivatives with 4-methoxybenzyl halides under reflux conditions (e.g., ethanol, 80°C, 12–24 hrs). Introduce the morpholinoethylamino group via nucleophilic substitution using 2-morpholinoethylamine in the presence of a base (e.g., K₂CO₃) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methanol/water to isolate the product. Monitor reaction progress with TLC (Rf ~0.5 in 7:3 EtOAc/hexane) .

- Optimization : Adjust solvent polarity (e.g., DMF for sluggish reactions) and stoichiometry (1.2–1.5 equivalents of morpholinoethylamine) to minimize byproducts like unsubstituted triazines .

Q. How can structural characterization of this compound be rigorously validated using spectroscopic and chromatographic techniques?

- Methodology :

- NMR : Acquire ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions. Key signals include:

- Aromatic protons (δ 6.8–7.2 ppm for 4-methoxybenzyl).

- Morpholine ring protons (δ 3.4–3.7 ppm) and methylene groups adjacent to nitrogen (δ 2.5–2.8 ppm) .

- HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to confirm purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~400–410) .

- FT-IR : Validate carbonyl (C=O, ~1680 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .

Q. What preliminary biological screening assays are appropriate for evaluating its bioactivity?

- Methodology :

- Antimicrobial assays : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC values (µg/mL) with ciprofloxacin as a positive control .

- Cytotoxicity : Screen against human cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (48–72 hrs exposure, IC₅₀ calculation) .

- Enzyme inhibition : Test kinase or protease inhibition using fluorogenic substrates (e.g., ATPase-Glo™ assay for kinase activity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for target engagement?

- Methodology :

- Analog synthesis : Modify the 4-methoxybenzyl group (e.g., replace with 4-fluorobenzyl or 3,5-dimethoxybenzyl) and morpholinoethylamino moiety (e.g., substitute with piperazinyl or pyrrolidinyl groups). Compare bioactivity trends .

- Computational docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). Validate with mutagenesis studies on key binding residues .

- Data analysis : Apply multivariate regression to correlate logP, polar surface area, and substituent electronic effects with activity .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

- Methodology :

- Pharmacokinetic profiling : Measure plasma stability (e.g., mouse plasma, 37°C, 24 hrs), metabolic clearance (CYP450 assays), and bioavailability (oral vs. IV administration) .

- Toxicogenomics : Use RNA-seq to identify off-target effects in liver/kidney tissues from treated rodents. Compare with in vitro cytotoxicity data .

- Formulation optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance solubility and reduce rapid clearance observed in vivo .

Q. What mechanistic studies elucidate the compound’s interaction with cellular targets?

- Methodology :

- Pull-down assays : Immobilize the compound on sepharose beads for affinity purification of binding proteins from cell lysates. Identify via LC-MS/MS .

- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound binding under heat stress .

- Cryo-EM/X-ray crystallography : Co-crystallize with purified target proteins (e.g., kinases) to resolve binding modes at atomic resolution .

Data Analysis and Reporting

Q. How should researchers address variability in biological replicate data?

- Methodology :

- Statistical design : Use randomized block designs (e.g., 4 replicates per treatment group) to account for batch effects .

- Normalization : Apply Z-score transformation or quantile normalization to high-throughput datasets (e.g., RNA-seq, proteomics) .

- Meta-analysis : Pool data from independent studies using fixed/random-effects models to identify consensus trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.